An In-Depth Technical Guide to 2-chloroquinoline-7-carbonitrile (CAS 1352443-52-7) for Drug Discovery Professionals
An In-Depth Technical Guide to 2-chloroquinoline-7-carbonitrile (CAS 1352443-52-7) for Drug Discovery Professionals
Disclaimer: Direct experimental data for 2-chloroquinoline-7-carbonitrile (CAS 1352443-52-7) is not extensively available in public literature. This guide has been compiled by leveraging established principles of organic chemistry and drawing upon comprehensive data from closely related structural analogs. All properties and reaction pathways described herein are presented as expert estimations to guide researchers.
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and structural rigidity make it a "privileged scaffold," capable of interacting with a diverse range of biological targets.[2] The introduction of functional groups, such as a chloro substituent at the 2-position and a carbonitrile at the 7-position, transforms the core quinoline into a highly versatile platform for the synthesis of novel therapeutic agents.[2] This guide provides an in-depth technical overview of 2-chloroquinoline-7-carbonitrile, a compound of significant interest for researchers in drug development. While specific data for this isomer is limited, this document will provide a robust framework for its synthesis, reactivity, and potential applications by drawing comparisons to well-characterized analogs.
Physicochemical Properties: A Comparative Analysis
To provide a foundational understanding of 2-chloroquinoline-7-carbonitrile, the following table presents its predicted properties alongside the experimentally determined properties of its closely related isomers.
| Property | 2-chloroquinoline-7-carbonitrile (Predicted) | 2-chloroquinoline-3-carbonitrile | 4-chloroquinoline-2-carbonitrile |
| CAS Number | 1352443-52-7 | 95104-21-5 | 4552-43-6 |
| Molecular Formula | C₁₀H₅ClN₂ | C₁₀H₅ClN₂ | C₁₀H₅ClN₂ |
| Molecular Weight | 188.61 g/mol | 188.61 g/mol | 188.62 g/mol |
| Physical Form | Solid (predicted) | Solid | Solid |
| Melting Point | Not available | 164-168 °C | Not available |
| Purity | ≥ 95% (typical for commercial samples) | 97% | 95% |
Proposed Synthetic Pathways
General Synthetic Workflow:
The following diagram illustrates a potential synthetic workflow for 2-chloroquinoline-7-carbonitrile.
Caption: A generalized synthetic workflow for 2-chloroquinoline-7-carbonitrile.
Experimental Protocol: A Generalized Approach
-
Quinoline Ring Formation: The synthesis would likely begin with a classic quinoline synthesis such as the Skraup or Friedländer reaction, using a commercially available 3-aminobenzonitrile as the starting material.
-
Formation of the Quinolinone: The resulting amino-substituted quinoline would then be converted to the corresponding quinolinone.
-
Chlorination: The crucial step of introducing the chloro group at the 2-position is typically achieved by treating the quinolinone with a chlorinating agent like phosphorus oxychloride (POCl₃).[3]
Reactivity and Chemical Behavior
The chemical reactivity of 2-chloroquinoline-7-carbonitrile is dictated by two primary functional groups: the chloro substituent at the 2-position and the carbonitrile group at the 7-position.
Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
The electron-withdrawing nature of the quinoline ring system activates the chloro-substituent at the 2-position towards nucleophilic aromatic substitution.[4] This makes 2-chloroquinoline-7-carbonitrile an excellent substrate for the introduction of a wide variety of nucleophiles, including amines, thiols, and alkoxides.[4]
Reactions of the Carbonitrile Group
The carbonitrile group at the 7-position offers further opportunities for chemical modification. Common transformations include:
-
Reduction: The nitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄).[1]
-
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
-
Cycloaddition: The nitrile group can participate in cycloaddition reactions to form various heterocyclic systems.[1]
The following diagram illustrates the key reactivity of the 2-chloroquinoline scaffold.
Caption: Reactivity of the 2-chloroquinoline scaffold towards nucleophiles.
Potential Applications in Drug Discovery
Quinoline-based compounds have a rich history in medicine and continue to be a fertile ground for the discovery of new drugs.[5] Derivatives of 2-chloroquinoline are of particular interest due to their potential as:
-
Anticancer Agents: Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases and the disruption of cell signaling pathways.[6][7]
-
Antimalarial Drugs: The 7-chloroquinoline core is a key feature of the well-known antimalarial drug, chloroquine.[8]
-
Antibacterial and Antifungal Agents: The quinoline scaffold is present in numerous compounds with antibacterial and antifungal properties.[9]
Analytical Methodologies
The characterization and purity assessment of 2-chloroquinoline-7-carbonitrile and its derivatives can be achieved using a combination of standard analytical techniques.
Analytical Workflow:
Caption: A typical analytical workflow for the characterization of quinoline derivatives.
High-Performance Liquid Chromatography (HPLC)
-
Application: HPLC is a versatile technique for the separation and quantification of quinoline derivatives.[10]
-
Typical Conditions: A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic acid is a common starting point.[11]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Application: GC-MS is well-suited for the analysis of volatile and semi-volatile quinoline derivatives.[11]
-
Typical Conditions: A non-polar capillary column, such as a DB-5MS, is often used with a standard temperature program.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Application: NMR is an indispensable tool for the structural elucidation of novel quinoline derivatives. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.[10]
Safety and Handling
As with any halogenated aromatic nitrile, appropriate safety precautions must be taken when handling 2-chloroquinoline-7-carbonitrile.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat.[13]
-
Ventilation: Handle the compound in a well-ventilated fume hood.[13]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[14]
Conclusion
2-chloroquinoline-7-carbonitrile represents a promising and versatile building block for the synthesis of novel compounds with potential therapeutic applications. While direct experimental data for this specific isomer is limited, this guide provides a comprehensive overview of its predicted properties, probable synthetic routes, expected reactivity, and potential applications based on a thorough analysis of its close structural analogs. By leveraging the information presented herein, researchers in drug discovery and development can confidently incorporate this valuable scaffold into their synthetic strategies.
References
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Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]
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Synthesis of four series of quinoline‐based heterocycles by reacting 2‐chloroquinoline‐3‐carbonitriles with various types of isocyanides. ResearchGate. [Link]
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The behavior of 2-chloroquinoline-3-carbaldehyde and 2-oxoquinoline-3-carbaldehyde toward stabilized methylenetriphenylphosphoranes and secondary amines. Taylor & Francis Online. [Link]
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Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. ACS Publications. [Link]
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Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Bentham Science. [Link]
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Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. [Link]
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2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ARKIVOC. [Link]
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Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples. PMC. [Link]
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Quinoline alkaloids in honey: Further analytical (HPLC-DAD-ESI-MS, multidimensional diffusion-ordered NMR spectroscopy), theoretical and chemometric studies. ResearchGate. [Link]
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Halogenated Solvents. Washington State University. [Link]
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Aromatic 100 - SAFETY DATA SHEET. A.G. Layne. [Link]
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Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. [Link]
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